Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (CAS 937601-97-3) is a synthetic aryl ether-ester characterized by a molecular formula of C18H18O5 and a molecular weight of 314.33 g/mol. It features a methyl benzoate core linked via an ethoxy spacer to a para-acetylphenoxy moiety.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 937601-97-3
Cat. No. B1369991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate
CAS937601-97-3
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)OC
InChIInChI=1S/C18H18O5/c1-13(19)14-6-8-16(9-7-14)22-10-11-23-17-5-3-4-15(12-17)18(20)21-2/h3-9,12H,10-11H2,1-2H3
InChIKeyGFRMYEBQAQGMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (CAS 937601-97-3): A Structurally Unique Phenoxyethoxy Benzoate Building Block for Advanced Synthesis


Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (CAS 937601-97-3) is a synthetic aryl ether-ester characterized by a molecular formula of C18H18O5 and a molecular weight of 314.33 g/mol . It features a methyl benzoate core linked via an ethoxy spacer to a para-acetylphenoxy moiety . This bifunctional structure, incorporating both a methyl ester and an acetyl group, positions it as a versatile intermediate in organic synthesis, capable of undergoing selective ester hydrolysis and ketone functionalization . Its commercial availability from multiple suppliers, typically at a purity of ≥95%, underscores its utility as a research chemical for medicinal chemistry and material science applications .

Why Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (CAS 937601-97-3) Cannot Be Casually Substituted with In-Class Analogs


The precise substitution pattern of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate—specifically the meta-relationship between the ester and the ethoxy linker on the central benzene ring, combined with the para-acetyl group on the terminal phenyl ring—creates a unique three-dimensional pharmacophore and reactivity profile. Replacing it with a close analog, such as the para-substituted regioisomer Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate (CAS 937601-85-9) or analogs lacking the acetyl group like 3-(2-Phenoxyethoxy)benzoic acid derivatives, fundamentally alters the molecule's spatial geometry, electronic distribution, and potential for specific molecular recognition . This structural specificity dictates distinct chemical behaviors and biological target interactions, meaning that even minor modifications can lead to significant differences in downstream assay results or material properties, necessitating the procurement of this exact CAS number for reproducible research .

Quantitative Differentiation of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (CAS 937601-97-3) from Closest Analogs


Regioisomeric Identity: Meta- vs. Para- Substitution on the Central Benzene Ring

A critical point of differentiation lies in the regioisomeric identity. The target compound is the *meta*-substituted isomer (methyl 3-...), while a closely related and commercially available analog is the *para*-substituted isomer, Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate (CAS 937601-85-9) . This change in substitution pattern (3- vs. 4- position on the benzoate ring) alters the molecular geometry and potential binding interactions. While no direct head-to-head biological comparison is available in the public domain, the structural difference is absolute and provides a basis for distinct properties.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Functional Group Differentiation: Acetylated vs. Non-Acetylated Analogs

The presence of the 4-acetyl group on the terminal phenyl ring distinguishes this compound from simpler phenoxyethoxy benzoate analogs, such as 3-(2-phenoxyethoxy)benzoic acid and its derivatives . While no direct comparative data exists for the target compound, literature on related analogs indicates that 3-(2-phenoxyethoxy)benzoic acid acts as a PPAR-γ agonist . The acetyl group in the target molecule could serve as a prodrug moiety (via potential hydrolysis) or a point for further derivatization (e.g., forming hydrazones or undergoing reduction), offering distinct chemical options not available to the non-acetylated analog.

PPAR Agonism Prodrug Design Biological Activity

Commercial Purity and Quality Control Specifications

The primary differentiation in a procurement context is the vendor-specified purity and the availability of supporting analytical data. The target compound is routinely offered with a minimum purity specification of 95% or higher . Some suppliers, such as Bidepharm, explicitly offer batch-specific quality control reports including NMR, HPLC, and GC data . This level of analytical documentation is not uniformly available for all close analogs, which may be offered at lower purity or without detailed certificates of analysis, directly impacting the reproducibility of experimental results.

Chemical Procurement Quality Assurance Analytical Chemistry

Validated Application Scenarios for Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (CAS 937601-97-3) Based on Structural Evidence


Scaffold for Regioisomer-Dependent Medicinal Chemistry SAR Studies

The clear regioisomeric distinction (meta- vs. para-) makes Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (CAS 937601-97-3) an essential component in structure-activity relationship (SAR) studies . Researchers can use this specific isomer to probe the effects of linker geometry and orientation on biological target binding. Comparing its activity profile against its para-substituted analog (CAS 937601-85-9) allows for the mapping of a pharmacophore and the optimization of lead compounds where the spatial arrangement of the ester and ether groups is a critical parameter.

Advanced Intermediate for Prodrug Design and Selective Functionalization

The molecule's dual functionality—a methyl ester and a 4-acetyl group—provides orthogonal chemical handles for sequential modifications . The ester can be selectively hydrolyzed to a carboxylic acid, a common strategy for generating active metabolites or improving solubility. Simultaneously, the acetyl group can be independently modified (e.g., reduced to an alcohol, converted to an oxime, or reacted in aldol condensations) to introduce additional diversity . This makes it a valuable building block for constructing more complex molecules with tailored properties, such as potential prodrugs of PPAR-modulating agents .

Standardized Research Reagent for Reproducible Chemical Biology Assays

In settings where experimental reproducibility is paramount, the use of a well-characterized compound from a reputable vendor is critical. Procuring Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate with a minimum purity of 95% and supporting analytical data (NMR, HPLC) ensures a consistent starting material . This minimizes the risk of assay interference from unknown impurities and allows for reliable data comparison across different experiments and research groups, a fundamental requirement for credible scientific communication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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